2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
CP 47,497-C9-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of nine carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the central CB1 and peripheral CB2 receptors compared to Δ9-THC, the properties of this compound have not been evaluated. This product is intended for research and forensic applications.
CP 47,497-C9-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of nine carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the central CB1 and peripheral CB2 receptors compared to Δ This product is intended for research and forensic applications.
CP 47,497-C9-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of nine carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the central CB1 and peripheral CB2 receptors compared to Δ This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
70435-08-4
VCID:
VC20815232
InChI:
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1
SMILES:
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Molecular Formula:
C23H38O2
Molecular Weight:
346.5 g/mol
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
CAS No.: 70435-08-4
Cat. No.: VC20815232
Molecular Formula: C23H38O2
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CP 47,497-C9-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of nine carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the central CB1 and peripheral CB2 receptors compared to Δ9-THC, the properties of this compound have not been evaluated. This product is intended for research and forensic applications. CP 47,497-C9-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of nine carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the central CB1 and peripheral CB2 receptors compared to Δ This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 70435-08-4 |
| Molecular Formula | C23H38O2 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol |
| Standard InChI | InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 |
| Standard InChI Key | BIGNODGYJZJTBM-AZUAARDMSA-N |
| Isomeric SMILES | CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
| SMILES | CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
| Canonical SMILES | CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
| Appearance | Assay:≥98%A crystalline solid |
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